molecular formula C11H24Cl2N2O B2716330 (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286275-80-6

(1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2716330
CAS No.: 1286275-80-6
M. Wt: 271.23
InChI Key: XTEZQWMVPHYQKX-HIZJWYRFSA-N
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Description

(1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and a cyclohexane ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexane-1,4-diamine with tetrahydro-2H-pyran-4-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diamine: A simpler analog without the tetrahydropyran ring.

    Tetrahydro-2H-pyran-4-yl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

The uniqueness of (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride lies in its dual ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-N-(oxan-4-yl)cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11;;/h9-11,13H,1-8,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEZQWMVPHYQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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